molecular formula C13H25N B12277737 (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine

Cat. No.: B12277737
M. Wt: 195.34 g/mol
InChI Key: LQTRUQFPXCKSSH-UHFFFAOYSA-N
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Description

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine is a chemical compound that features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate amine. One common method is the reductive amination of a bicyclo[2.2.1]heptan-2-one with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane structure provides a rigid framework that can enhance binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(heptyl)amine
  • (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-phenylpropyl)amine
  • (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(4-phenylbutan-2-yl)amine

Uniqueness

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]butan-1-amine

InChI

InChI=1S/C13H25N/c1-3-4-7-14-10(2)13-9-11-5-6-12(13)8-11/h10-14H,3-9H2,1-2H3

InChI Key

LQTRUQFPXCKSSH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1CC2CCC1C2

Origin of Product

United States

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